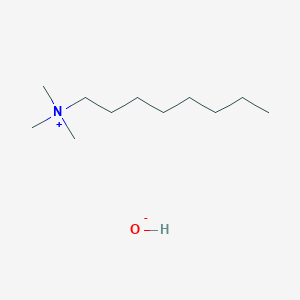
Phosphonicacid,P-1,3-dithian-2-yl-,diethylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester is a chemical compound with the molecular formula C8H17O3PS2 and a molecular weight of 256.32 g/mol . . This compound is characterized by the presence of a phosphonic acid group attached to a 1,3-dithiane ring, with two ethyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester typically involves the reaction of 1,3-dithiane with diethyl phosphite under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the 1,3-dithiane, followed by the addition of diethyl phosphite . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, influencing their activity. The 1,3-dithiane ring provides stability and enhances the compound’s reactivity in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (1,3-dithian-2-yl)phosphonate: Similar in structure but may have different substituents.
(1,3-Dithian-2-yl)trimethylsilane: Contains a trimethylsilyl group instead of the phosphonic acid group.
Uniqueness
Phosphonic acid, P-1,3-dithian-2-yl-, diethyl ester is unique due to its combination of a phosphonic acid group and a 1,3-dithiane ring. This structure imparts specific chemical properties, such as high reactivity and stability, making it valuable in various applications .
Propiedades
Fórmula molecular |
C8H17O3PS2 |
|---|---|
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
4-diethoxyphosphoryl-1,3-dithiane |
InChI |
InChI=1S/C8H17O3PS2/c1-3-10-12(9,11-4-2)8-5-6-13-7-14-8/h8H,3-7H2,1-2H3 |
Clave InChI |
KCZICHLPHFUQDL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1CCSCS1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)


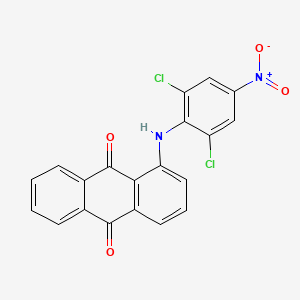
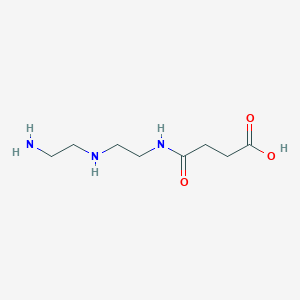
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
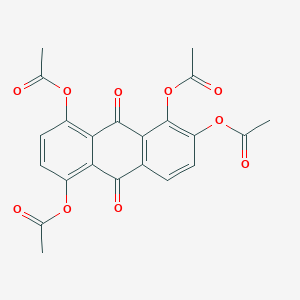
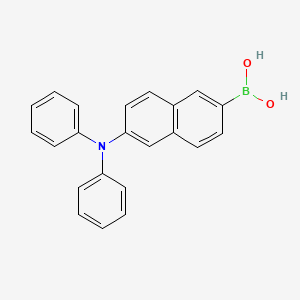

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)
![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)

